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Compound of Interest

Compound Name: 4'-Chloro-[1,1"-biphenyl]-2-amine

Cat. No.: B196108

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and environmentally benign fungicides is a continuous endeavor in
agrochemical research. Biphenylamine derivatives have emerged as a promising scaffold in the
design of new fungicidal agents due to their structural versatility and diverse biological
activities. This guide provides a comparative study of different biphenylamines in fungicide
synthesis, offering insights into their structure-activity relationships, synthetic methodologies,
and mechanisms of action. The information presented herein is supported by experimental data
from various studies to aid researchers in the development of next-generation fungicides.

Comparative Efficacy of Biphenylamine-Based
Fungicides

The fungicidal efficacy of biphenylamine derivatives is significantly influenced by the nature and
position of substituents on the biphenyl rings. The following tables summarize the in vitro and in
Vivo activities of representative compounds against various phytopathogenic fungi.

In Vitro Fungicidal Activity of Biphenylamine
Carboxamide Derivatives against Various Fungi
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Compound ID Target Fungi EC50 (mgI/L) Reference
) o [Commercial
Boscalid Botrytis cinerea 2.1
Standard]
Sclerotinia 0.8 [Commercial
sclerotiorum ' Standard]
) ) ) [Commercial
Rhizoctonia solani 0.5
Standard]
. L [Commercial
Bixafen Botrytis cinerea 15
Standard]
Sclerotinia 0.6 [Commercial
sclerotiorum ' Standard]
) ) ) [Commercial
Rhizoctonia solani 0.3
Standard]
Pseudoperonospora
Compound 4f } 1.96 [1]
cubensis
Pseudoperonospora
Compound 4a } 4.69 [1]
cubensis
) _ Pseudoperonospora
Diflumetorim } 21.44 [1]
cubensis
Pseudoperonospora
Flumorph ) 7.55 [1]
cubensis

In Vivo Fungicidal Activity of Diphenylamine Derivatives
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. Concentration  Control
Compound ID Target Disease . Reference
(mglL) Efficacy (%)

Cucumber

P30 _ 12.5 80 [2]
downy mildew

Rice blast 0.3 100 [2]

Cucumber gray
0.9 100 [2]

mold
Cucumber

P33 _ 12.5 85 [2]
downy mildew

Rice blast 0.3 100 [2]

Cucumber gray
0.9 100 [2]

mold
Tomato gray

SYAUP-CN-26 , 200 83.11 [3]
mold (protective)

Tomato gray
200 47.52 [3]

mold (curative)

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of

novel fungicidal compounds. Below are representative synthetic procedures for biphenylamine-

based fungicides.

General Synthesis of Biphenylamine Intermediates via
Suzuki-Miyaura Coupling

A common and efficient method for constructing the biphenylamine scaffold is the Suzuki-

Miyaura cross-coupling reaction.[4] This reaction typically involves the coupling of an aryl

halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Materials:
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e Ortho-substituted aniline (e.g., 2-chloroaniline)
e Substituted phenylboronic acid

o Palladium(ll) acetate (Pd(OACc)2)

e Phosphine ligand (e.g., SPhos, XPhos)

e Base (e.g., K2CO3, Cs2C0O3)

e Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:

o To areaction vessel purged with an inert gas (e.g., nitrogen or argon), add the ortho-
substituted aniline (1.0 eq), substituted phenylboronic acid (1.2 eq), palladium(ll) acetate
(0.02 eq), phosphine ligand (0.04 eq), and base (2.0 eq).

o Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-120
°C) for the specified reaction time (usually 4-24 hours), monitoring the reaction progress by
TLC or GC-MS.

e Upon completion, cool the reaction mixture to room temperature and dilute with an organic
solvent (e.g., ethyl acetate).

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography on silica gel to obtain the desired biphenylamine intermediate.

Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide
Derivatives|5]

Step 1: Synthesis of Diphenyl Ether Intermediate
» Dissolve hydroquinone (1.5 eq) and potassium carbonate (2.0 eq) in DMF.

¢ Heat the mixture to approximately 110°C for 30 minutes with stirring.
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e Add 4-fluorobenzonitrile (1.0 eq) and continue the reaction for 4 hours, monitoring by TLC.

o After completion, add water and extract the product with ethyl acetate.

e Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate,
and concentrate to obtain the solid intermediate.

Step 2: Synthesis of the Final Carboxamide

Dissolve the diphenyl ether intermediate (1.0 eq) and the appropriate N-alkoxy amine (2.0
eq) in DCM.

e Add HATU (1.1 eq) and triethylamine (2.0 eq) to the solution.
 Stir the mixture at room temperature for 3 hours, monitoring by TLC.
e Upon completion, add saturated NaHCO3 solution and extract with DCM.

» Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by silica gel column chromatography to yield the final N-(alkoxy)-
diphenyl ether carboxamide.

Mechanisms of Action and Signaling Pathways

Many biphenylamine-based fungicides exert their effects by targeting specific enzymes
essential for fungal survival. Two prominent targets are Succinate Dehydrogenase (SDH) and
Lanosterol 14a-demethylase (CYP51).

Succinate Dehydrogenase Inhibition

Succinate Dehydrogenase Inhibitors (SDHISs) are a major class of fungicides that includes
several biphenylamine carboxamides like boscalid and bixafen.[5] SDH is a key enzyme
complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid
(TCA) cycle. By binding to the ubiquinone-binding site of the SDH complex, these fungicides
block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading
to fungal cell death.[6]
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Caption: Inhibition of the mitochondrial electron transport chain by biphenylamine-based SDHI
fungicides.

CYP51 Inhibition

Another important mechanism of action for some fungicidal compounds containing biphenyl
moieties is the inhibition of Lanosterol 14a-demethylase (CYP51).[7] This enzyme is crucial for
the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51
leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which
disrupts membrane integrity and function, ultimately inhibiting fungal growth.[8][9]
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Caption: Mechanism of action of biphenyl-containing fungicides that inhibit the CYP51 enzyme.

Synthetic Strategies and Logical Relationships

The synthesis of diverse biphenylamine fungicides relies on key chemical transformations. The
choice of synthetic route often depends on the desired substitution patterns and the availability
of starting materials.
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Caption: Common synthetic pathways for the construction of biphenylamine-based fungicides.

The structure-activity relationship (SAR) studies reveal that the fungicidal activity is highly
dependent on the electronic and steric properties of the substituents. For instance, in many
SDHI fungicides, the biphenylamine moiety serves as a crucial anchor to the enzyme's active
site, while modifications on the carboxamide portion can fine-tune the activity spectrum and
potency. The presence of electron-withdrawing groups, such as halogens or trifluoromethyl
groups, on the biphenyl rings often enhances fungicidal activity.

This guide provides a foundational overview for the comparative analysis of biphenylamines in
fungicide synthesis. Further in-depth research into specific derivatives and their biological
activities will undoubtedly pave the way for the discovery of more effective and sustainable
solutions for crop protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b196108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

